molecular formula C22H23NO3 B272166 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272166
M. Wt: 349.4 g/mol
InChI Key: AVQBEBPFZVFVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII works by inhibiting the activity of glycogen synthase kinase-3 beta (this compoundβ), an enzyme that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compoundβ, this compound can affect multiple signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compoundβ inhibitor VIII have been studied in a variety of cell and animal models. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease models, it has been shown to reduce beta-amyloid accumulation, improve cognitive function, and reduce neuroinflammation. In diabetes models, it has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII is its specificity for this compoundβ, which can allow for more targeted effects compared to other inhibitors that may affect multiple kinases. However, one limitation is its potential toxicity, as high doses have been shown to cause liver toxicity in animal models.

Future Directions

There are several potential future directions for research on 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII. One area of interest is its potential as a combination therapy with other drugs, such as chemotherapy agents or other kinase inhibitors. Another area of interest is its potential as a therapeutic agent for other diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII has been described in several research articles. One method involves the reaction of 2-acetyl-3-(2,4,5-trimethylphenyl)indole with ethyl 2-bromoacetate, followed by a Michael addition of propargylamine and a final reduction of the resulting imine with sodium borohydride. This method has been reported to yield the compound with a purity of over 98%.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII has been studied for its potential therapeutic applications in a variety of diseases. In cancer research, it has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. In Alzheimer's disease research, it has been investigated for its ability to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In diabetes research, it has been studied for its potential to improve glucose metabolism and insulin sensitivity.

properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C22H23NO3/c1-5-10-23-19-9-7-6-8-18(19)22(26,21(23)25)13-20(24)17-12-15(3)14(2)11-16(17)4/h5-9,11-12,26H,1,10,13H2,2-4H3

InChI Key

AVQBEBPFZVFVIB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)C

Origin of Product

United States

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